molecular formula C8H12N4O B11911309 2,6-Diamino-5,6,7,8-tetrahydroquinazolin-4(3H)-one CAS No. 102077-48-5

2,6-Diamino-5,6,7,8-tetrahydroquinazolin-4(3H)-one

Cat. No.: B11911309
CAS No.: 102077-48-5
M. Wt: 180.21 g/mol
InChI Key: MKWLSOULKFHRCB-UHFFFAOYSA-N
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Description

2,6-Diamino-5,6,7,8-tetrahydroquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core with amino groups at positions 2 and 6, and a tetrahydro configuration at positions 5, 6, 7, and 8.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diamino-5,6,7,8-tetrahydroquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of anthranilic acid derivatives with suitable amines, followed by cyclization in the presence of a dehydrating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-5,6,7,8-tetrahydroquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can modify the tetrahydroquinazolinone ring.

    Substitution: Amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives, while substitution reactions could introduce various functional groups at the amino positions.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-Diamino-5,6,7,8-tetrahydroquinazolin-4(3H)-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone: The parent compound with a similar core structure.

    2,6-Diaminoquinazoline: Lacks the tetrahydro configuration but has similar amino substitutions.

    Tetrahydroquinazoline: Similar tetrahydro configuration but different functional groups.

Uniqueness

2,6-Diamino-5,6,7,8-tetrahydroquinazolin-4(3H)-one is unique due to its specific combination of amino groups and tetrahydroquinazolinone core, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

CAS No.

102077-48-5

Molecular Formula

C8H12N4O

Molecular Weight

180.21 g/mol

IUPAC Name

2,6-diamino-5,6,7,8-tetrahydro-3H-quinazolin-4-one

InChI

InChI=1S/C8H12N4O/c9-4-1-2-6-5(3-4)7(13)12-8(10)11-6/h4H,1-3,9H2,(H3,10,11,12,13)

InChI Key

MKWLSOULKFHRCB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1N)C(=O)NC(=N2)N

Origin of Product

United States

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